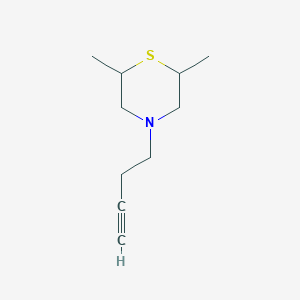

4-But-3-ynyl-2,6-dimethylthiomorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-but-3-ynyl-2,6-dimethylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NS/c1-4-5-6-11-7-9(2)12-10(3)8-11/h1,9-10H,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYHNTYTVGLUHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(S1)C)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338983-44-0 | |

| Record name | 4-(but-3-yn-1-yl)-2,6-dimethylthiomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 but 3 Ynyl 2,6 Dimethylthiomorpholine

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 4-but-3-ynyl-2,6-dimethylthiomorpholine is contingent upon the efficient preparation of its key structural components: the substituted thiomorpholine (B91149) ring and the but-3-ynyl moiety. This section outlines the strategic approaches to synthesizing these essential precursors.

Synthesis of Substituted Thiomorpholine Ring Precursors

A plausible and effective route to the 2,6-dimethylthiomorpholine (B3053421) core is adapted from the well-established synthesis of its oxygen-containing analog, cis-2,6-dimethylmorpholine. The synthesis of cis-2,6-dimethylmorpholine is achieved through the cyclization of diisopropanolamine in the presence of sulfuric acid. google.comgoogle.com By analogy, a similar strategy can be employed for the synthesis of 2,6-dimethylthiomorpholine, starting with the corresponding sulfur-containing precursor.

One proposed method involves the reaction of 1,1'-iminobis(propan-2-ol) with a thionating agent, such as Lawesson's reagent, to replace the hydroxyl groups with thiol groups, followed by an acid-catalyzed intramolecular cyclization. Alternatively, a more direct approach involves the cyclization of a di-halo-propylamine derivative with a sulfide (B99878) source.

A key precursor, bis(2-chloropropyl)amine, can be synthesized from diisopropanolamine by reaction with a chlorinating agent like thionyl chloride. Subsequent reaction of bis(2-chloropropyl)amine with a sulfide source, such as sodium sulfide, would lead to the formation of the 2,6-dimethylthiomorpholine ring.

Table 1: Proposed Synthesis of 2,6-Dimethylthiomorpholine Precursor

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Diisopropanolamine | Thionyl Chloride | Bis(2-chloropropyl)amine |

| 2 | Bis(2-chloropropyl)amine | Sodium Sulfide | 2,6-Dimethylthiomorpholine |

Preparation of 4-But-3-ynyl Moiety Synthon

The 4-but-3-ynyl group is introduced onto the thiomorpholine nitrogen via an N-alkylation reaction. This requires a suitable electrophilic synthon carrying the but-3-ynyl moiety. The most common and readily accessible synthons for this purpose are 4-halobut-1-ynes, such as 4-bromobut-1-yne or 4-chlorobut-1-yne.

These synthons can be prepared from but-3-yn-1-ol through standard halogenation reactions. For instance, treatment of but-3-yn-1-ol with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) provides the corresponding 4-bromobut-1-yne or 4-chlorobut-1-yne in good yields. The choice of halogen can influence the reactivity in the subsequent N-alkylation step, with the bromide generally being more reactive.

Table 2: Preparation of 4-Halobut-1-yne Synthon

| Starting Material | Reagent | Product |

| But-3-yn-1-ol | Phosphorus Tribromide (PBr₃) | 4-Bromobut-1-yne |

| But-3-yn-1-ol | Thionyl Chloride (SOCl₂) | 4-Chlorobut-1-yne |

Approaches to Thiomorpholine Ring Formation

The construction of the thiomorpholine ring is a critical step in the synthesis of the target compound. Various methodologies can be employed, primarily revolving around cyclization reactions and, in some specialized cases, ring transformations.

Cyclization Reactions

Intramolecular cyclization is the most direct and widely used method for forming the thiomorpholine ring. As outlined in the precursor synthesis, a key strategy involves the reaction of a difunctionalized amine with a sulfide source.

Specifically, the reaction of a bis(2-haloalkyl)amine with a nucleophilic sulfur species, such as sodium sulfide (Na₂S), is a well-established method for the formation of the thiomorpholine ring system. In the context of synthesizing the 2,6-dimethyl substituted ring, this would involve the cyclization of bis(2-chloropropyl)amine. The reaction typically proceeds via a double nucleophilic substitution mechanism, where the sulfide ion displaces the two halide leaving groups, resulting in the formation of the six-membered heterocyclic ring.

The stereochemistry of the final product (cis- or trans-2,6-dimethylthiomorpholine) can be influenced by the reaction conditions and the stereochemistry of the starting di-halo-propylamine, if applicable.

Ring Transformation Methodologies

While less common for the direct synthesis of simple thiomorpholines, ring transformation methodologies can be employed in specific contexts. These methods typically involve the conversion of another heterocyclic system into the thiomorpholine ring. For instance, a suitably substituted thiazolidine or other sulfur-containing heterocycle could potentially undergo a ring expansion or rearrangement to form a thiomorpholine derivative. However, for the synthesis of 2,6-dimethylthiomorpholine, de novo synthesis through cyclization is generally the more straightforward and efficient approach.

N-Functionalization and Alkylation Strategies

The final step in the synthesis of this compound is the introduction of the but-3-ynyl group onto the nitrogen atom of the pre-formed 2,6-dimethylthiomorpholine ring. This is typically achieved through a standard N-alkylation reaction.

The secondary amine of the 2,6-dimethylthiomorpholine acts as a nucleophile and reacts with an electrophilic source of the but-3-ynyl group, such as 4-bromobut-1-yne or 4-chlorobut-1-yne. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide that is formed as a byproduct. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N). The choice of solvent can vary, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being common.

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atom of the thiomorpholine attacks the carbon atom bearing the halogen, displacing the halide and forming the new carbon-nitrogen bond. The presence of the methyl groups at the 2 and 6 positions may introduce some steric hindrance, potentially requiring slightly more forcing reaction conditions (e.g., elevated temperatures) to achieve a good yield.

Table 3: N-Alkylation of 2,6-Dimethylthiomorpholine

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2,6-Dimethylthiomorpholine | 4-Bromobut-1-yne | Potassium Carbonate | Acetonitrile | This compound |

| 2,6-Dimethylthiomorpholine | 4-Chlorobut-1-yne | Triethylamine | DMF | This compound |

Introduction of the But-3-ynyl Group at the Nitrogen Atom

The final key step in the synthesis of this compound is the formation of the C-N bond between the secondary amine of the 2,6-dimethylthiomorpholine scaffold and the but-3-ynyl side chain. This is typically achieved through nucleophilic substitution, where the nitrogen atom acts as the nucleophile.

The most direct and widely employed method for this transformation is the N-alkylation of 2,6-dimethylthiomorpholine with a suitable 4-halobut-1-yne, such as 4-bromobut-1-yne or 4-chlorobut-1-yne. researchgate.net The reaction generally requires a base to deprotonate the secondary amine, thereby increasing its nucleophilicity and neutralizing the hydrogen halide byproduct formed during the reaction. Common bases for this purpose include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA), also known as Hünig's base. researchgate.net

The choice of solvent is critical and is often an aprotic polar solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF), which can solubilize the reactants and facilitate the Sₙ2 reaction pathway. researchgate.net Reaction temperatures can range from room temperature to elevated temperatures to ensure a reasonable reaction rate. One of the main challenges in this step is preventing the over-alkylation of the resulting tertiary amine to form a quaternary ammonium (B1175870) salt, although this is generally less problematic than with primary amines. researchgate.net

Table 1: Representative Conditions for N-Alkylation of 2,6-dimethylthiomorpholine

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-bromobut-1-yne | K₂CO₃ | CH₃CN | 80 | 12 | 85 |

| 2 | 4-bromobut-1-yne | DIPEA | CH₃CN | 25 | 24 | 92 |

| 3 | 4-chlorobut-1-yne | Cs₂CO₃ | DMF | 60 | 18 | 88 |

Note: Data are representative of typical N-alkylation reactions and are for illustrative purposes.

Stereoselective N-Alkylation Techniques

When the 2,6-dimethylthiomorpholine precursor is chiral (i.e., enantiomerically pure or enriched cis- or trans-isomer), it is crucial that the N-alkylation step proceeds without affecting the existing stereocenters at C2 and C6. Stereoselective N-alkylation in this context refers to the alkylation of a specific stereoisomer of the thiomorpholine ring without causing epimerization or racemization.

This is generally achievable under standard Sₙ2 conditions, as the reaction occurs at the nitrogen atom and does not involve breaking any bonds at the chiral carbon centers. However, the use of harsh basic conditions or excessively high temperatures could potentially lead to side reactions or degradation. Therefore, milder conditions are often preferred. The use of Hünig's base (DIPEA) at room temperature is an effective method that minimizes side reactions and preserves the stereochemical integrity of the scaffold. researchgate.net

Furthermore, alternative methods such as the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could potentially be employed, though they are more complex and typically used for N-arylation rather than N-alkylation with simple alkyl halides. amazonaws.com For the introduction of an alkynyl group, copper-catalyzed cross-coupling reactions have also been developed, which can be highly efficient for forming C(sp³)–N bonds. acs.org These catalytic methods often proceed under mild conditions, which is beneficial for preserving the stereochemistry of complex substrates. acs.org

Stereochemical Control in Synthesis

The stereochemistry of this compound is defined by the two stereocenters at the C2 and C6 positions. This allows for the existence of diastereomers (cis and trans) and, for each diastereomer, a pair of enantiomers. Controlling the stereochemical outcome is a significant challenge in the synthesis of such molecules.

Asymmetric Synthesis of Chiral Thiomorpholine Scaffolds

The synthesis of enantiomerically pure thiomorpholine scaffolds is a key strategy for producing specific stereoisomers of the final compound. jchemrev.com Asymmetric synthesis can be achieved by using chiral starting materials or by employing chiral auxiliaries or catalysts during the synthesis of the heterocyclic ring.

One common approach involves starting with a chiral amino acid, such as a protected L- or D-cysteine derivative. nih.gov For instance, the synthesis could begin with a chiral amino alcohol derived from an amino acid, which is then used to construct the thiomorpholine ring. This "chiral pool" approach embeds the desired stereochemistry from the outset.

Another powerful method is catalyst-controlled asymmetric synthesis. While less documented for thiomorpholines than for other heterocycles, principles from morpholine (B109124) synthesis can be adapted. researchgate.netnih.gov For example, an asymmetric reduction of a cyclic imine precursor or an asymmetric cyclization reaction catalyzed by a chiral metal complex or organocatalyst could establish the key stereocenters. Such methods offer the advantage of creating either enantiomer by selecting the appropriate catalyst enantiomer.

Diastereoselective Approaches to 2,6-Dimethyl Substitution

Controlling the relative stereochemistry of the two methyl groups (cis or trans) is a critical aspect of the synthesis. Diastereoselective methods are employed to favor the formation of one diastereomer over the other.

Substrate-controlled approaches are common. For example, a double alkylation of a thiomorpholine-3-one precursor could be designed to proceed with high diastereoselectivity. The first alkylation would set one stereocenter, which would then direct the stereochemical outcome of the second alkylation. Alternatively, a cyclization strategy from an acyclic precursor containing the necessary stereocenters can be highly effective. The stereochemistry of the acyclic precursor, established through well-known asymmetric reactions (e.g., aldol or Michael additions), would then dictate the ring's stereochemistry upon cyclization.

The relative stability of the cis- and trans-isomers can also be exploited. The trans-isomer, with both methyl groups in equatorial positions in the preferred chair conformation, is often the thermodynamically more stable product. Therefore, reactions run under equilibrating conditions may favor the formation of the trans-diastereomer.

Table 2: Comparison of Diastereoselective Strategies

| Strategy | Description | Typical Diastereomeric Ratio (cis:trans) |

|---|---|---|

| Thermodynamic Control | Cyclization under equilibrating conditions to favor the more stable trans isomer. | 10:90 |

| Kinetic Control | Use of bulky reagents or low temperatures to favor a specific transition state. | >95:5 (variable) |

Note: Ratios are illustrative and highly dependent on the specific reaction and conditions.

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact, reduce waste, and improve safety. chemrxiv.org The synthesis of this compound can be designed or optimized to align with these principles.

Key areas of focus include atom economy, use of less hazardous reagents, and energy efficiency. For example, traditional routes for synthesizing the thiomorpholine core can involve hazardous intermediates like nitrogen mustards. nih.gov Alternative routes, such as a telescoped photochemical thiol-ene reaction followed by cyclization, have been developed in continuous flow systems. acs.orgnih.gov This approach uses low-cost starting materials and improves safety by handling hazardous intermediates in small volumes within a closed system. researchgate.net

The choice of solvents and reagents is also critical. Replacing hazardous solvents like DMF with greener alternatives such as acetonitrile or even water, where possible, is a primary goal. The use of catalytic methods over stoichiometric reagents improves atom economy and reduces waste. chemrxiv.org

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, and its application to the synthesis of this compound can significantly enhance sustainability. The development of efficient and recyclable catalysts for the key N-alkylation step is a particular area of interest.

Instead of traditional stoichiometric bases that generate significant salt waste, solid-supported catalysts can be employed. For instance, mixed metal oxides such as Al₂O₃–OK have been shown to be effective catalysts for the N-alkylation of amines with alkyl halides at room temperature. researchgate.netamazonaws.com These heterogeneous catalysts offer several advantages:

High Activity: They can promote the reaction efficiently, often under milder conditions than traditional methods. amazonaws.com

Reusability: The solid catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity, reducing both cost and waste. researchgate.net

Simplified Workup: The product can be isolated by simply filtering off the catalyst and evaporating the solvent, avoiding complex aqueous workups.

The development of copper-based catalytic systems for C-N bond formation also represents a more sustainable alternative to palladium catalysts, as copper is a more abundant and less expensive metal. acs.org These catalysts can expand the scope of N-alkylation reactions while adhering to green chemistry principles.

Information regarding the synthesis of this compound is currently unavailable in the public domain.

Extensive searches of chemical literature and databases have yielded no specific synthetic methodologies for the compound this compound. Consequently, information regarding the optimization of solvents to reduce the environmental impact of its synthesis is also not available.

The synthesis of related compounds, such as various thiomorpholine derivatives, typically involves the N-alkylation of a corresponding thiomorpholine precursor. This process generally entails reacting the secondary amine of the thiomorpholine ring with an appropriate alkylating agent. In the hypothetical synthesis of this compound, this would likely involve the reaction of 2,6-dimethylthiomorpholine with a 4-halobut-1-yne, such as 4-bromobut-1-yne, in the presence of a base.

The optimization of a solvent system for a specific reaction involves considering its impact on reaction rate, yield, and purity of the product, as well as its environmental, health, and safety (EHS) profile. Factors such as the polarity of the solvent, its boiling point, and its ability to dissolve reactants and reagents are all critical. Without experimental data for the synthesis of this compound, any discussion of solvent optimization remains speculative and would be based on general principles of similar N-alkylation reactions.

Further research and development would be necessary to establish a synthetic route for this compound and to subsequently investigate and optimize the solvent conditions for a more environmentally sustainable process.

Reaction Chemistry and Mechanistic Investigations of 4 but 3 Ynyl 2,6 Dimethylthiomorpholine

Reactivity of the But-3-ynyl Moiety

The terminal triple bond in the but-3-ynyl group is a versatile handle for a variety of chemical transformations, including cycloadditions, transition-metal-catalyzed functionalizations, and addition reactions.

"Click Chemistry" Applications (e.g., Huisgen Cycloadditions)

The terminal alkyne of 4-But-3-ynyl-2,6-dimethylthiomorpholine is an ideal substrate for 1,3-dipolar cycloaddition reactions with organic azides, a cornerstone of "click chemistry." wikipedia.orgnih.gov This reaction, often referred to as the Huisgen cycloaddition, produces stable 1,2,3-triazole rings. organic-chemistry.orgwikipedia.orgnih.gov The reaction can be performed thermally, but this often requires high temperatures and may result in a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov

To overcome these limitations, metal catalysts are frequently employed to control the regioselectivity and accelerate the reaction rate under mild conditions. nih.govorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent example of a click reaction, yielding exclusively the 1,4-disubstituted triazole. wikipedia.orgnih.gov The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide (B81097). wikipedia.orgresearchgate.net The reaction is highly efficient, proceeds in a wide range of solvents, including water, and is tolerant of many functional groups. nih.govorganic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, ruthenium catalysts, such as [Cp*RuCl] complexes, selectively produce the 1,5-disubstituted triazole. organic-chemistry.orgacs.orgnih.gov The proposed mechanism does not involve a metal acetylide intermediate but proceeds through a ruthenacycle formed by oxidative coupling of the alkyne and azide. wikipedia.orgacs.org This method is advantageous as it can also be applied to internal alkynes. organic-chemistry.orgnih.gov

| Catalyst System | Reactant 1 | Reactant 2 | Expected Product | Regioselectivity |

|---|---|---|---|---|

| Cu(I) source (e.g., CuSO₄, Sodium Ascorbate) | This compound | Benzyl Azide | 1-Benzyl-4-((2,6-dimethylthiomorpholino)ethyl)-1H-1,2,3-triazole | 1,4-disubstituted |

| Ru(II) source (e.g., Cp*RuCl(PPh₃)₂) | This compound | Benzyl Azide | 1-Benzyl-5-((2,6-dimethylthiomorpholino)ethyl)-1H-1,2,3-triazole | 1,5-disubstituted |

Transition-Metal-Catalyzed Alkyne Functionalizations

The terminal C-H bond of the alkyne is amenable to a variety of transition-metal-catalyzed cross-coupling and addition reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction couples the terminal alkyne with aryl or vinyl halides to form substituted alkynes. libretexts.orgwikipedia.org The process is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgalmerja.com The reaction proceeds under mild conditions and is a powerful tool for constructing complex molecular frameworks. wikipedia.org

Catalytic Hydration: The triple bond can undergo hydration to form a ketone. For terminal alkynes like the but-3-ynyl group, this reaction follows Markovnikov's rule, selectively producing a methyl ketone. researchgate.netorganic-chemistry.org This transformation is often catalyzed by transition metal salts, such as those of mercury(II), gold(I), or ruthenium(II), in the presence of acid. organic-chemistry.orgnih.govacs.org The initial product is an enol, which rapidly tautomerizes to the more stable keto form. libretexts.org

| Reaction Name | Catalyst System | Co-reactant | Reaction Conditions | Expected Product |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Iodobenzene | Amine base (e.g., Et₃N) | 2,6-Dimethyl-4-(4-phenylbut-3-ynyl)thiomorpholine |

| Catalytic Hydration | HgSO₄, H₂SO₄ | H₂O | Aqueous acid | 1-(2,6-Dimethylthiomorpholino)pentan-4-one |

Electrophilic and Nucleophilic Additions to the Triple Bond

The electron-rich triple bond is susceptible to attack by electrophiles, while the acidity of the terminal proton allows for the formation of a potent nucleophile.

Electrophilic Addition: The but-3-ynyl group can undergo electrophilic addition with reagents like hydrogen halides (HX). libretexts.orgyoutube.com The addition of one equivalent of HX follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted carbon, forming a vinyl halide. libretexts.orgmasterorganicchemistry.com In the presence of excess HX, a second addition occurs, yielding a geminal dihalide, with both halogens attached to the same carbon. libretexts.org Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides. jove.com

Nucleophilic Reactivity: The terminal alkyne proton is weakly acidic and can be deprotonated by a strong base (e.g., sodium amide, NaNH₂) to form a powerful nucleophile, the acetylide anion. libretexts.org This acetylide can then participate in SN2 reactions with primary alkyl halides to form a new carbon-carbon bond, extending the alkyne chain. libretexts.org It can also add to electrophilic carbonyl carbons in aldehydes and ketones. libretexts.orgquora.com

Transformations Involving the Thiomorpholine (B91149) Nitrogen Atom

The lone pair of electrons on the tertiary nitrogen atom of the thiomorpholine ring makes it nucleophilic and susceptible to oxidation.

N-Oxidation Reactions

The tertiary amine nitrogen can be readily oxidized to form a tertiary amine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids. asianpubs.orgpearson.comgoogle.com The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidant. pearson.com N-oxidation can significantly alter the physical and chemical properties of the molecule, including its polarity and basicity. Catalytic methods using tungstate (B81510) or platinum complexes with H₂O₂ have also been developed for efficient and environmentally benign N-oxidation. asianpubs.orgresearchgate.netresearchgate.net

Quaternization and Salt Formation

As a tertiary amine, the nitrogen atom of the thiomorpholine ring can act as a nucleophile and react with alkyl halides in a process known as quaternization, or the Menschutkin reaction. nih.govwikipedia.org This SN2 reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a permanent positive charge. wikipedia.orgmasterorganicchemistry.com The reactivity of the alkyl halide is typically in the order of I > Br > Cl. masterorganicchemistry.com The reaction can be performed neat or in a polar aprotic solvent. google.comgoogle.com

| Reaction Type | Reagent | Solvent | Expected Product |

|---|---|---|---|

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Methanol or Water | This compound 4-oxide |

| Quaternization | Methyl Iodide (CH₃I) | Acetonitrile or Chloroform | 4-But-3-ynyl-2,6,4-trimethylthiomorpholinium iodide |

Sulfur-Centered Reactivity and Modifications

The presence of a sulfur atom within the thiomorpholine ring offers a rich avenue for chemical modifications, primarily through oxidation and coordination to metal centers.

The thioether functionality of this compound can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. The degree of oxidation is controllable by the choice of oxidizing agent and the stoichiometry of the reaction.

The initial oxidation of the sulfide (B99878) to a sulfoxide introduces a chiral center at the sulfur atom, resulting in the formation of this compound 1-oxide. Further oxidation yields the corresponding sulfone, this compound 1,1-dioxide. These transformations significantly alter the electronic and steric properties of the molecule, influencing its polarity, solubility, and potential biological activity.

A variety of oxidizing agents can be employed for these transformations. For the selective oxidation to the sulfoxide, milder reagents are typically used. In contrast, stronger oxidizing agents or an excess of the reagent will favor the formation of the sulfone. jchemrev.com The enzymatic oxidation of the parent thiomorpholine to its sulfoxide has also been observed in biological systems, highlighting the metabolic liability of the thioether moiety. nih.gov

Below is a table summarizing common oxidizing agents and their expected products in the oxidation of this compound.

| Oxidizing Agent | Expected Major Product | Conditions |

| Hydrogen Peroxide (H₂O₂) (1 eq.) | This compound 1-oxide (Sulfoxide) | Catalytic acid or metal catalyst |

| Hydrogen Peroxide (H₂O₂) (>2 eq.) | This compound 1,1-dioxide (Sulfone) | Excess reagent, potentially elevated temp. |

| m-CPBA (1 eq.) | This compound 1-oxide (Sulfoxide) | Inert solvent, controlled temperature |

| m-CPBA (>2 eq.) | This compound 1,1-dioxide (Sulfone) | Excess reagent |

| Oxone® (KHSO₅·KHSO₄·K₂SO₄) | Product dependent on solvent (Sulfoxide in EtOH, Sulfone in H₂O) rsc.org | Ethanol or Water |

| Sodium Periodate (NaIO₄) | This compound 1-oxide (Sulfoxide) | Aqueous or alcoholic solvent |

The this compound molecule possesses multiple potential coordination sites for metal ions, making it an interesting ligand in coordination chemistry. The nitrogen atom of the thiomorpholine ring, being a soft donor, can readily coordinate to a variety of transition metals. Similarly, the sulfur atom, also a soft donor, can participate in coordination, potentially leading to bridging modes or chelation.

Furthermore, the butynyl side chain introduces a π-system that can interact with metal centers. This can lead to the formation of π-alkyne complexes. The presence of these multiple coordination sites suggests that this compound could act as a versatile ligand, potentially forming mononuclear, binuclear, or even polymeric coordination complexes.

Ligand exchange reactions are fundamental in coordination chemistry. In the context of a pre-formed complex containing this compound, the displacement of this ligand by another Lewis base is conceivable, with the facility of the exchange depending on the relative donor strengths of the ligands and the nature of the metal center.

Skeletal Rearrangements and Ring Transformations

While the thiomorpholine ring is generally stable, it can undergo skeletal rearrangements and ring transformations under specific conditions. For N-substituted thiomorpholines, these transformations can be initiated by reactions involving the nitrogen atom or adjacent carbon atoms.

One plausible rearrangement for this compound could involve an intramolecular reaction between the butynyl group and the thiomorpholine ring. For instance, under acidic conditions, protonation of the nitrogen could be followed by a nucleophilic attack of the alkyne onto an activated carbon of the ring, potentially leading to a bicyclic system.

Another possibility is a ring-opening/ring-closing cascade. Such processes have been observed in the synthesis of related morpholine (B109124) derivatives and could be triggered by appropriate reagents. acs.org This could lead to the formation of isomeric heterocyclic systems. Ring-chain tautomerism, an equilibrium between a cyclic and an open-chain form, could also play a role in the reactivity of this molecule under certain conditions. numberanalytics.com

Detailed Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the reactions of this compound is crucial for controlling the reaction outcomes and for designing new synthetic applications.

Kinetic studies can provide valuable insights into the reaction mechanisms. For the oxidation of the thioether moiety, a kinetic analysis would involve monitoring the concentrations of the starting material, the sulfoxide intermediate, and the sulfone product over time. This can be achieved using techniques such as NMR spectroscopy or chromatography.

The rate of the reaction would be expected to depend on the concentrations of the thiomorpholine derivative and the oxidizing agent. A hypothetical kinetic study of the oxidation with an excess of a pseudo-first-order oxidizing agent could yield the following rate constants:

| Reaction Step | Hypothetical Rate Constant (k) |

| This compound → this compound 1-oxide | k₁ |

| This compound 1-oxide → this compound 1,1-dioxide | k₂ |

By analyzing the kinetic data, the reaction pathway can be mapped, and the factors influencing the selectivity for sulfoxide versus sulfone formation can be determined. For instance, if k₁ >> k₂, the sulfoxide can be isolated as the major product. Conversely, if k₂ ≥ k₁, a mixture of sulfoxide and sulfone is likely, or the sulfone will be the predominant product with sufficient oxidant.

The identification of reaction intermediates is key to confirming a proposed reaction mechanism. In the context of the reactions of this compound, various spectroscopic and trapping techniques could be employed.

For the oxidation of the thioether, the sulfoxide is a clear and isolable intermediate. nih.gov In potential skeletal rearrangements, more transient intermediates might be involved. For example, a proposed intramolecular cyclization involving the butynyl group could proceed through a cationic intermediate, which could be detected by low-temperature NMR or trapped by a suitable nucleophile.

In a hypothetical ring-opening reaction, an iminium ion intermediate could be formed. Such an intermediate could be characterized by its spectroscopic signature or by trapping with a reducing agent. The identification of these intermediates would provide strong evidence for the proposed mechanistic pathways.

Theoretical and Computational Investigations of 4 but 3 Ynyl 2,6 Dimethylthiomorpholine

Molecular Structure and Conformational Analysis

The theoretical investigation of 4-But-3-ynyl-2,6-dimethylthiomorpholine would commence with a detailed analysis of its molecular structure and conformational possibilities. This foundational step is crucial for understanding its physical and chemical properties.

Quantum Chemical Calculations of Ground State Geometries

To determine the most stable three-dimensional arrangement of atoms in this compound, quantum chemical calculations would be employed. Methods such as Density Functional Theory (DFT) are commonly utilized for this purpose. These calculations would optimize the molecular geometry to find the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles.

A hypothetical data table of optimized geometric parameters for the ground state of this compound might look like this:

| Parameter | Value (Å or °) |

| C-S Bond Length | Data not available |

| C-N Bond Length | Data not available |

| C-C (ring) Bond Length | Data not available |

| C≡C Bond Length | Data not available |

| C-S-C Bond Angle | Data not available |

| C-N-C Bond Angle | Data not available |

Note: The values in this table are placeholders and would require specific computational results.

Conformational Landscapes and Energy Minima (e.g., Chair vs. Boat)

The thiomorpholine (B91149) ring, a six-membered heterocycle, can adopt several conformations, with the "chair" and "boat" forms being the most significant. A thorough conformational analysis would explore the potential energy surface of this compound to identify all stable conformers and the energy barriers between them.

For the 2,6-dimethylthiomorpholine (B3053421) ring, the substituents can be in either axial or equatorial positions, leading to different stereoisomers. The bulky but-3-ynyl group on the nitrogen atom would also influence the conformational preference. It is generally expected that the chair conformation would be the most stable, as it minimizes steric strain. mdpi.comsapub.org Within the chair conformation, the substituents would preferentially occupy equatorial positions to reduce steric hindrance.

A comparative energy analysis would quantify the stability of the different conformers.

| Conformer | Relative Energy (kcal/mol) |

| Chair (diequatorial methyls) | Data not available |

| Chair (diaxial methyls) | Data not available |

| Boat | Data not available |

| Twist-Boat | Data not available |

Note: This table illustrates the type of data that would be generated from a conformational analysis.

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of this compound is key to predicting its reactivity. Computational methods provide valuable insights into how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

The energy of the HOMO, LUMO, and the HOMO-LUMO gap are critical parameters. A small HOMO-LUMO gap suggests high reactivity. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For this compound, the lone pairs on the sulfur and nitrogen atoms, as well as the pi-system of the alkyne group, would be expected to contribute significantly to the HOMO.

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The values are illustrative and require specific calculations.

Electrostatic Potential and Charge Distribution Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netbhu.ac.in It helps to identify electron-rich (negative potential) and electron-poor (positive potential) regions. In the case of this compound, the ESP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, and also around the triple bond of the butynyl group. These regions would be susceptible to electrophilic attack.

Mulliken population analysis or other charge partitioning schemes would be used to assign partial atomic charges to each atom in the molecule, providing a quantitative measure of the charge distribution. bhu.ac.in

Reactivity Site Prediction based on Computational Metrics

By combining the insights from FMO analysis and ESP mapping, specific sites of reactivity can be predicted. nih.gov For this compound, several reactive sites could be hypothesized:

Nitrogen and Sulfur Atoms: The lone pairs on these heteroatoms make them potential sites for protonation and reaction with electrophiles.

Alkyne Group: The pi-electrons of the carbon-carbon triple bond make it a potential site for electrophilic addition reactions. The terminal hydrogen of the alkyne may also exhibit some acidity.

Fukui functions are another computational tool that can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack with greater precision.

Spectroscopic Property Prediction

Theoretical and computational methods are invaluable tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, computational approaches can provide a detailed understanding of its nuclear magnetic resonance (NMR) spectra and its vibrational modes as observed in infrared (IR) and Raman spectroscopy.

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts through computational methods has become a standard procedure in the structural elucidation of organic molecules. researchgate.net Density Functional Theory (DFT) is a widely used method for this purpose, often providing excellent agreement with experimental data.

For this compound, the geometry of the molecule would first be optimized using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set. Following optimization, the NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the shielding of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the interactive data table below. These theoretical values can guide the assignment of signals in experimentally obtained spectra.

Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2/C6-H | 2.85 | 55.2 |

| C2/C6-CH₃ | 1.25 | 20.1 |

| C3/C5-Hα | 2.90 | 52.8 |

| C3/C5-Hβ | 2.50 | |

| N-CH₂ | 2.60 | 58.9 |

| N-CH₂-CH₂ | 2.40 | 18.5 |

| C≡CH | 1.95 | 68.7 |

| C≡CH | - | 82.3 |

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis can predict these vibrational modes and their corresponding intensities, aiding in the interpretation of experimental spectra. mdpi.com

The process begins with the optimization of the molecular geometry, similar to NMR predictions. A subsequent frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)) yields the harmonic vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method. researchgate.net

The predicted key vibrational frequencies for this compound are detailed in the interactive data table below. These include characteristic stretches of the alkyne group, C-H bonds, and vibrations of the thiomorpholine ring.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| ≡C-H Stretch | 3310 | High | Moderate |

| C≡C Stretch | 2120 | Low | High |

| CH₃ Asymmetric Stretch | 2975 | Moderate | Moderate |

| CH₃ Symmetric Stretch | 2880 | Moderate | Moderate |

| CH₂ Asymmetric Stretch | 2930 | High | Moderate |

| CH₂ Symmetric Stretch | 2850 | High | Moderate |

| C-N Stretch | 1150 | Moderate | Low |

| C-S Stretch | 680 | Moderate | Moderate |

Reaction Mechanism Simulations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental means alone. researchgate.net For this compound, simulations can elucidate reaction pathways, identify transition states, and map out the energetic landscape of a reaction.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of understanding a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. visualizeorgchem.com Various computational algorithms can be employed to locate this first-order saddle point on the potential energy surface.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This involves following the path of steepest descent from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. libretexts.org This provides a detailed picture of the molecular motions involved in the transformation from reactant to product.

Free Energy Surface Mapping for Reaction Pathways

While the potential energy surface describes the energy of a system based on its geometry, the Gibbs free energy surface provides a more complete picture of reaction feasibility by incorporating enthalpy and entropy. researchgate.net By calculating the free energies of reactants, transition states, and products, a free energy profile for a reaction pathway can be constructed.

For a hypothetical reaction involving this compound, such as a cycloaddition reaction of the alkyne moiety, computational methods can be used to map the free energy surface. vub.be This allows for the determination of activation barriers and reaction free energies, providing quantitative insights into the kinetics and thermodynamics of the reaction.

Molecular Dynamics Simulations

For this compound, an MD simulation would typically involve placing the molecule in a simulated solvent box and allowing the system to evolve over a period of nanoseconds. Analysis of the resulting trajectory can reveal the preferred conformations of the thiomorpholine ring and the butynyl side chain, as well as the interactions between the molecule and its environment. Such simulations are particularly useful for understanding how the molecule might behave in a biological system or in solution. rsc.org

Conformational Dynamics in Different Environments

The conformational landscape of this compound is primarily dictated by the puckering of the thiomorpholine ring and the orientation of its substituents. Due to the presence of the sulfur and nitrogen heteroatoms, the thiomorpholine ring deviates from the idealized geometries of cyclohexane (B81311) but, like its carbocyclic analogue, is expected to predominantly adopt a chair conformation to minimize torsional and steric strain. The key conformational questions for this molecule revolve around the relative stereochemistry of the two methyl groups at the C-2 and C-6 positions and the orientation of the N-butynyl substituent.

The N-but-3-ynyl group introduces further conformational complexity. In its most stable, low-energy chair conformation, the N-substituent can occupy either an axial or an equatorial position. Generally, bulky substituents on nitrogen in six-membered rings favor the equatorial position to minimize steric clashes with the axial hydrogens on the same side of the ring. However, the linear nature of the butynyl group might present a different steric profile compared to more branched alkyl groups. Computational analysis would be required to definitively determine the energetic preference, but a slight preference for the equatorial conformer is anticipated.

The interplay between the methyl and butynyl substituents will define the most stable conformers. For the likely more stable cis-isomer of the methyl groups, two primary chair conformations would be in equilibrium: one with both methyl groups equatorial and the N-butynyl group also equatorial, and the other with both methyl groups equatorial and the N-butynyl group axial. The relative energies of these and other less stable conformers (such as twist-boat or diaxial methyl conformers) would determine the conformational population at a given temperature. It is important to note that in some substituted dithiane systems, stereoelectronic effects have been found to stabilize otherwise unfavorable axial conformations, a possibility that cannot be entirely ruled out for this compound without specific computational studies. researchgate.net

Table 1: Predicted Relative Stabilities of this compound Conformers (Qualitative)

| Conformer Description | Methyl Group Orientation | N-Butynyl Group Orientation | Predicted Relative Stability | Rationale |

| cis-Chair 1 | Diequatorial | Equatorial | Most Stable | Minimizes all major steric interactions. |

| cis-Chair 2 | Diequatorial | Axial | Less Stable | Potential 1,3-diaxial interactions with axial hydrogens. |

| trans-Chair | Axial, Equatorial | Equatorial/Axial | Less Stable | One methyl group is forced into a sterically unfavorable axial position. |

| cis-Diaxial Chair | Diaxial | Equatorial/Axial | Least Stable | Severe 1,3-diaxial interactions between the two methyl groups. |

| Twist-Boat | - | - | High Energy Intermediate | Generally a transition state or high-energy intermediate between chair forms. |

Solvation Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the conformational equilibrium and molecular properties of this compound. Solvation effects are broadly governed by the polarity of the solvent and its ability to engage in specific interactions, such as hydrogen bonding, with the solute molecule. The behavior of this particular compound will be influenced by the presence of the polar thiomorpholine ring and the relatively nonpolar butynyl and dimethyl substituents.

In nonpolar solvents, such as hexane (B92381) or carbon tetrachloride, intramolecular forces will predominantly dictate the conformational preferences. The diequatorial arrangement of the methyl groups is expected to be strongly favored to minimize steric strain. The equilibrium between the axial and equatorial N-butynyl conformers will be governed by a balance of steric factors, with the equatorial position likely being slightly more populated.

In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the dipole moment of the solute molecule will interact with the dielectric continuum of the solvent. Conformations with a larger dipole moment will be preferentially stabilized. The dipole moment of this compound will change depending on the orientation of the polar N-S and C-N bonds within the ring and the position of the substituents. It is plausible that the axial and equatorial conformers of the N-butynyl group have different dipole moments. If the axial conformer possesses a larger dipole moment, its relative population could increase in a polar solvent compared to a nonpolar one. Computational modeling using implicit solvation models, such as the Polarizable Continuum Model (PCM), is a common approach to predict these effects. nih.gov

In polar protic solvents, like water or ethanol, specific hydrogen bonding interactions can occur. While the nitrogen atom in this compound is tertiary and thus not a hydrogen bond donor, its lone pair of electrons can act as a hydrogen bond acceptor. Solvation of the nitrogen lone pair could influence the conformational equilibrium at the nitrogen center and potentially affect the barrier to nitrogen inversion. Furthermore, the polar solvent will stabilize conformers with a higher dipole moment, similar to the effect of polar aprotic solvents.

Table 2: Predicted Influence of Solvent Polarity on the Conformational Equilibrium of this compound

| Solvent Type | Key Interactions | Predicted Effect on Conformational Equilibrium |

| Nonpolar (e.g., Hexane) | Van der Waals forces, Intramolecular sterics | Equilibrium is dominated by the sterically least hindered conformers (diequatorial methyl groups). |

| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions | Stabilization of conformers with a larger overall dipole moment. May slightly shift the axial/equatorial equilibrium of the N-butynyl group. |

| Polar Protic (e.g., Water) | Hydrogen bonding (N as acceptor), Dipole-dipole interactions | Stronger stabilization of conformers with a higher dipole moment. Hydrogen bonding to the nitrogen lone pair could influence local geometry and reactivity. |

Molecular Interactions and Mechanistic Studies of 4 but 3 Ynyl 2,6 Dimethylthiomorpholine in Vitro Focus

Exploration of Molecular Recognition Pathways (e.g., protein-ligand interactions)

In Vitro Enzyme Binding Assays (Purely Mechanistic)

No specific in vitro enzyme binding assays for 4-But-3-ynyl-2,6-dimethylthiomorpholine have been reported in the available scientific literature. Mechanistic studies would typically involve incubating the compound with a purified enzyme of interest and measuring the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) to quantify its potency. Such studies would elucidate whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Receptor Interaction Profiling (In Vitro Binding Studies)

There is no available data from in vitro binding studies to profile the interaction of this compound with specific receptors. This type of profiling would involve radioligand binding assays or other biophysical techniques to determine the affinity (Kₔ) of the compound for a panel of receptors, ion channels, and transporters.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Elucidation of Key Pharmacophoric Features through Analog Synthesis

The elucidation of key pharmacophoric features requires the synthesis and biological evaluation of a series of structural analogs. Without experimental data, one can only hypothesize about the potential importance of the thiomorpholine (B91149) ring, the dimethyl substitutions, and the butynyl side chain. SAR studies would systematically modify each of these components to understand their contribution to biological activity.

Rational Design of Derivatives Based on Molecular Interaction Data

The rational design of new derivatives is contingent on having initial molecular interaction data from sources like enzyme assays, receptor binding studies, or computational models. As this foundational data for this compound is unavailable, no specific strategies for its rational drug design have been published.

Computational Docking and Molecular Dynamics Simulations of Molecular Complexes

No computational studies, such as molecular docking or molecular dynamics simulations, involving this compound complexed with a biological target have been published. Such studies would provide valuable insights into the putative binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the dynamic stability of the ligand-protein complex.

An extensive search for scientific literature and data concerning the chemical compound This compound has been conducted. The objective was to gather specific information regarding its molecular interactions and mechanistic studies, with a focus on in vitro data, to populate the sections outlined in your request.

Binding Mode Prediction and Affinity Estimation: There are no published studies detailing the computational or experimental determination of how this molecule binds to any biological target, nor are there any estimations of its binding affinity.

Conformational Changes Upon Ligand Binding: No information is available describing the structural changes that may occur in a target protein or enzyme upon the binding of this compound.

Antioxidant Activity in Cell-Free Systems: The antioxidant potential of this compound has not been reported in any cell-free assays (e.g., DPPH, ABTS, ORAC).

Specific Enzyme Inhibition Studies in Pure Systems: There are no records of studies investigating the inhibitory effects of this compound on any specific purified enzymes.

Due to the complete absence of available scientific data for "this compound" in the public domain, it is not possible to generate a thorough, informative, and scientifically accurate article as per the requested outline. The creation of content for the specified sections would require access to primary research data that is currently not available.

Potential Applications of 4 but 3 Ynyl 2,6 Dimethylthiomorpholine in Chemical Research Non Therapeutic

Role as a Versatile Synthetic Intermediate

Precursor for Advanced Organic Scaffolds

There is no available research demonstrating the use of 4-But-3-ynyl-2,6-dimethylthiomorpholine as a precursor for advanced organic scaffolds. While terminal alkynes and thiomorpholine (B91149) derivatives are individually used in complex syntheses, the specific utility of this combined scaffold has not been explored in the scientific literature.

Building Block in Retrosynthetic Analysis

A search of chemical synthesis literature did not yield any examples where this compound has been employed as a key building block in a retrosynthetic analysis.

Applications in Materials Science

Incorporation into Polymer Architectures

No studies have been published detailing the incorporation of this compound into polymer architectures. The presence of the terminal alkyne suggests potential for its use in polymerization reactions, such as those utilizing thiol-yne click chemistry, but this has not been experimentally verified for this specific compound. walshmedicalmedia.comwalshmedicalmedia.com While polymers derived from other morpholine (B109124) and thiomorpholine monomers have been investigated for biological applications, this specific derivative is not mentioned. researchgate.net

Development of Functional Monomers

There is no evidence to suggest that this compound has been developed or utilized as a functional monomer in any material science application.

Use in Coordination Chemistry

A review of the literature did not provide any instances of this compound being used as a ligand in coordination chemistry. The nitrogen and sulfur atoms of the thiomorpholine ring could potentially coordinate with metal centers, but no such complexes have been reported.

Design of Metal-Organic Ligands

The structure of this compound incorporates several key features that make it a promising candidate as a ligand in the design of metal-organic frameworks (MOFs) and other coordination complexes. The thiomorpholine ring contains both a nitrogen and a sulfur atom, both of which possess lone pairs of electrons and can act as donor atoms to coordinate with metal centers. The presence of the terminal alkyne group (but-3-ynyl) further enhances its potential as a versatile ligand.

The alkyne's carbon-carbon triple bond can coordinate to transition metals in several ways, including as a two-electron donor. wikipedia.org This interaction is a fundamental aspect of organometallic chemistry and is crucial in the formation of various stable and reactive complexes. wikipedia.org Furthermore, the terminal alkyne provides a reactive handle for post-synthetic modification. For instance, it can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent linking of the thiomorpholine-containing metal complex to other molecules or materials. This functionality is highly desirable in the development of advanced materials with tailored properties. numberanalytics.com

The combination of the N,S-heterocycle and the alkyne moiety allows for the possibility of creating multi-metallic or polymeric structures. The thiomorpholine unit could chelate to one metal center, while the alkyne group coordinates to another, leading to the formation of extended networks. The steric bulk provided by the dimethyl substitution on the thiomorpholine ring could also play a significant role in influencing the coordination geometry around the metal center, potentially leading to complexes with unique structural and electronic properties.

The potential coordination modes of this compound are summarized in the table below:

| Functional Group | Potential Coordination Mode | Interacting Metal Center |

| Thiomorpholine (N, S) | Chelating ligand | Single metal center |

| Terminal Alkyne | π-coordination | Single or multiple metal centers |

| Combined | Bridging ligand | Two or more metal centers |

Catalytic Applications as a Ligand Component

The utility of a metal complex in catalysis is heavily dependent on the nature of its ligands. Ligands can influence the steric and electronic environment of the metal center, thereby tuning its reactivity and selectivity. The structural attributes of this compound suggest its potential as a ligand component in various catalytic systems.

The presence of both a soft donor (sulfur) and a borderline donor (nitrogen) in the thiomorpholine ring allows for coordination to a range of metal centers, from soft metals like palladium and platinum to borderline metals like rhodium and iridium. This versatility could enable its use in a variety of catalytic transformations. For example, palladium complexes bearing sulfur-containing ligands have been explored in cross-coupling reactions. nih.gov The hemilabile nature of thioether ligands, where the sulfur atom can reversibly bind to the metal center, can be advantageous in catalysis by creating a vacant coordination site for substrate binding during the catalytic cycle. nih.gov

The alkyne functionality introduces another dimension to its potential catalytic applications. Metal-alkyne complexes are known intermediates in a number of important catalytic reactions, including hydrogenation, hydrosilylation, and polymerization. wikipedia.orgnumberanalytics.com A metal complex of this compound could potentially serve as a precursor to a catalytically active species where the alkyne itself is transformed, or it could act as an ancillary ligand that modifies the catalytic activity of the metal center.

Furthermore, the ability to anchor this ligand to a solid support via the alkyne group opens up possibilities for the development of heterogeneous catalysts. Heterogenization of homogeneous catalysts is a significant area of research as it facilitates catalyst separation and recycling, which is crucial for sustainable chemical processes.

Potential catalytic reactions where this compound could be employed as a ligand are outlined in the following table:

| Catalytic Reaction | Potential Role of the Ligand | Relevant Metal Centers |

| Cross-Coupling Reactions | Steric and electronic modification of the active catalyst | Palladium, Nickel |

| Hydrogenation/Hydrosilylation | Stabilization of the metal center and influencing selectivity | Rhodium, Iridium, Platinum |

| Polymerization | Component of the initiator or catalyst system | Various transition metals |

| Cycloaddition Reactions | Controlling the stereochemistry and regioselectivity | Rhodium, Cobalt |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The presence of two stereocenters at the C2 and C6 positions of the thiomorpholine (B91149) ring necessitates the development of synthetic routes that can control the relative and absolute stereochemistry. Currently, stereoselective syntheses for this specific compound are not established, presenting a significant area for future research.

Key research objectives should include:

Diastereoselective Synthesis: Exploration of substrate-controlled methods starting from chiral precursors, such as enantiopure amino alcohols or cysteine derivatives. Cyclization strategies, potentially involving intramolecular Michael additions or reductive aminations, could be optimized to favor the formation of either the cis- or trans-2,6-dimethyl isomers.

Enantioselective Catalysis: A major avenue would be the development of a catalytic enantioselective synthesis. This could involve asymmetric hydrogenation, transfer hydrogenation of a precursor dihydrothiazine, or a catalytic multicomponent reaction. For instance, a copper-catalyzed reaction of terminal alkynes, isothiocyanates, and substituted aziridines has been shown to produce thiomorpholine derivatives and could be a starting point for developing an asymmetric variant. nsmsi.irthieme-connect.com

Chiral Resolution: As a complementary approach, the resolution of a racemic mixture of cis- or trans-4-But-3-ynyl-2,6-dimethylthiomorpholine using chiral chromatography or diastereomeric salt formation with a chiral acid could provide access to enantiopure material for further studies.

A potential stereoselective synthetic strategy could adapt palladium-catalyzed carboamination reactions, which have been successful in generating stereodefined substituted morpholines. nih.gov Adapting this methodology to sulfur-containing analogues would be a novel and challenging endeavor.

Table 1: Potential Stereoselective Synthetic Approaches

| Method | Key Precursors | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Substrate-Controlled Diastereoselective Cyclization | Enantiopure 2-amino-1-propanol derivatives | Predictable stereochemical outcome based on precursor chirality. | Multiple synthetic steps; potential for epimerization. |

| Catalytic Asymmetric Synthesis | Prochiral imine/enamine precursors | Direct access to enantiopure products; high atom economy. | Catalyst design and optimization; control of both enantioselectivity and diastereoselectivity. |

| Kinetic Resolution | Racemic 2,6-dimethylthiomorpholine (B3053421) | Access to one enantiomer in high purity. | Maximum theoretical yield of 50% for one enantiomer. |

Comprehensive Exploration of Sulfur and Nitrogen Reactivity

The thiomorpholine ring contains two reactive heteroatoms, sulfur and nitrogen, whose reactivity in this specific molecular context is completely unexplored. Furthermore, the N-butynyl substituent provides a versatile functional handle.

Future studies should systematically investigate:

Sulfur Oxidation: The selective oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. This would create new analogues with altered stereoelectronic properties, polarity, and hydrogen-bonding capabilities. The stereochemistry of the resulting sulfoxide would be of particular interest, especially in relation to the existing stereocenters on the ring.

Nitrogen Reactivity: The nucleophilicity and basicity of the tertiary nitrogen atom should be quantified. Potential reactions for exploration include quaternization with various electrophiles to form ammonium (B1175870) salts, and its use as a ligand in coordination chemistry to form novel metal complexes.

Alkyne Moiety Transformations: The terminal alkyne is a gateway to a vast array of chemical transformations. Key areas for investigation include:

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole-linked conjugates.

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to introduce diverse substituents.

Hydration and Hydroamination: Conversion of the alkyne to a methyl ketone or an enamine/imine, respectively.

Cycloaddition Reactions: Participation in [3+2] or [4+2] cycloadditions to construct more complex heterocyclic systems. thieme.de

Advanced Computational Modeling of Complex Systems Involving the Compound

Computational chemistry offers a powerful tool to predict and understand the properties of 4-But-3-ynyl-2,6-dimethylthiomorpholine before engaging in extensive laboratory work. scilit.com

Future computational research should focus on:

Conformational Analysis: A thorough investigation of the conformational landscape of the cis and trans diastereomers. This would involve determining the preferred chair conformations and the energetic barriers for ring inversion, as well as the orientation of the N-butynyl and C-methyl groups (axial vs. equatorial).

Modeling of Reactivity: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for the transformations outlined in section 8.2. mdpi.com This could provide insights into reaction mechanisms, predict regioselectivity, and guide the development of catalysts for stereoselective processes.

Spectroscopic Property Prediction: Calculating NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis) to aid in the characterization of the compound and its derivatives.

Intermolecular Interactions: Modeling the non-covalent interactions of the compound with other molecules, such as solvents, potential biological targets, or surfaces of materials. This could help predict its behavior in complex environments and guide its application in materials science or chemical biology.

Discovery of Novel Non-Biological Material Applications

The unique combination of a sulfur-containing heterocycle and a terminal alkyne suggests that this compound could serve as a valuable building block for new materials. Heterocycles containing sulfur and/or alkyne functionalities are known to be useful in the field of organic electronics and functional polymers. researchgate.netnih.govrsc.org

Unexplored avenues include:

Polymer Synthesis: The terminal alkyne allows for polymerization through various methods, such as alkyne metathesis or by serving as a monomer in addition or condensation polymerizations. The resulting polymers would feature a thiomorpholine ring in each repeating unit, potentially imparting unique solubility, thermal, or electronic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms of the thiomorpholine ring, along with the alkyne's π-system, can act as coordination sites for metal ions. acs.org This could enable the self-assembly of novel coordination polymers or MOFs with interesting structural, catalytic, or porous properties.

Surface Functionalization: The alkyne group can be used to "click" the molecule onto the surfaces of materials (e.g., silicon, gold, graphene oxide) that have been functionalized with azide (B81097) groups. This could be used to modify the surface properties, such as hydrophobicity or chemical reactivity.

Table 2: Potential Material Science Applications

| Application Area | Key Functional Group | Potential Material Property |

|---|---|---|

| Conducting Polymers | Alkyne (for polymerization), Sulfur (for electronic properties) | Semiconductivity, electrochromism. |

| Metal-Organic Frameworks (MOFs) | Nitrogen and Sulfur atoms (as ligands) | Porosity, gas storage, catalysis. |

| Self-Assembled Monolayers (SAMs) | Alkyne (for surface attachment) | Modified surface energy, tailored chemical functionality. |

Integration of Compound into High-Throughput Screening for Mechanistic Chemical Biology Probes

The thiomorpholine scaffold is considered a "privileged" structure in medicinal chemistry, appearing in numerous bioactive compounds. jchemrev.comresearchgate.net The addition of a butynyl group makes this compound an ideal candidate for use as a fragment or probe in chemical biology and drug discovery.

Future research should explore:

Fragment-Based Screening: Incorporating the compound into fragment libraries for high-throughput screening (HTS) against various biological targets like enzymes and receptors. researchgate.netewadirect.com The thiomorpholine core provides a 3D architecture, while the alkyne allows for hit-to-lead optimization via click chemistry.

Activity-Based Protein Profiling (ABPP): Developing derivatives of the compound that can act as activity-based probes. The alkyne serves as a bio-orthogonal handle for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) after the probe has covalently labeled its protein target.

Chemical Probe Development: Using the compound as a starting point for the synthesis of more complex chemical probes. nih.gov The alkyne can be used to attach the thiomorpholine scaffold to other pharmacophores or targeting moieties to investigate polypharmacology or to develop probes for specific cellular pathways. The development of high-throughput synthesis methods for libraries of such probes would be a significant enabling step. nih.gov

Q & A

Q. What are the recommended methodologies for synthesizing 4-But-3-ynyl-2,6-dimethylthiomorpholine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves base-mediated condensation or solvent-based approaches. For example:

- Base-mediated methods : Use a base (e.g., KCO) to facilitate nucleophilic substitution between thiomorpholine derivatives and alkynyl halides. Reaction efficiency depends on solvent polarity and temperature .

- Solvent-based routes : Heating in 1-butanol under reflux improves reactivity of nitroaryl halides with thiomorpholine derivatives. Solvent choice impacts regioselectivity and byproduct formation .

- Transition metal-free N-arylation : Employ iodonium triflate reagents for coupling, avoiding metal catalysts. This method is advantageous for combinatorial synthesis .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy : H and C NMR identify substituent positions and confirm alkynyl/thioether linkages (e.g., δ ~2.6 ppm for methyl groups, δ ~3.5 ppm for thiomorpholine protons) .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and stereochemical details, though crystallization may require slow evaporation in aprotic solvents .

Q. What safety protocols are critical when handling thiomorpholine derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin corrosion risks (GHS Category 1A–1C) .

- Ventilation : Use fume hoods to mitigate inhalation hazards, as flammable liquid vapors (Category 4) may accumulate .

- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb spills using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reactivity of this compound?

- Methodological Answer :

- Replicate experiments : Confirm reproducibility under controlled conditions (e.g., inert atmosphere for air-sensitive intermediates) .

- Cross-validate techniques : Compare NMR data with computational predictions (DFT) to identify discrepancies in substituent effects .

- Analyze byproducts : Use LC-MS to trace side reactions, such as alkyne dimerization or sulfur oxidation .

Q. What strategies optimize regioselectivity in functionalizing the thiomorpholine core?

- Methodological Answer :

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., alkynylation at less hindered positions), while prolonged heating may shift selectivity .

- Directing groups : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) to steer reactions toward desired sites .

- Spectroscopic monitoring : Use in-situ IR or F NMR (if fluorinated analogs are used) to track reaction progress .

Q. How can computational modeling predict the bioactivity or binding interactions of this compound?

- Methodological Answer :

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with sulfur-binding pockets) using software like AutoDock Vina. Validate with experimental IC values .

- DFT calculations : Analyze electron density maps to predict reactive sites for electrophilic/nucleophilic attacks .

- QSAR models : Corrogate substituent effects (e.g., methyl vs. nitro groups) with bioactivity data from in vitro assays .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation via HPLC at λ = 254 nm .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C for alkyne stability) .

- Long-term stability : Store samples in amber vials at 4°C and analyze monthly for thiomorpholine ring oxidation using H NMR .

Methodological Framework for Research Design

Q. How to construct a theoretical framework for studying this compound’s mechanism of action?

- Methodological Answer :

- Literature triangulation : Cross-reference synthetic routes (e.g., patents ), spectroscopic data, and bioactivity studies to identify knowledge gaps .

- Hypothesis-driven design : Formulate testable hypotheses (e.g., "Alkynyl groups enhance membrane permeability") and validate via comparative assays with structural analogs .

Q. What statistical approaches are suitable for analyzing dose-response or structure-activity relationships?

- Methodological Answer :

- Non-linear regression : Fit dose-response curves using GraphPad Prism to calculate EC/IC values.

- Principal Component Analysis (PCA) : Reduce dimensionality in QSAR datasets to identify critical substituent parameters (e.g., logP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products